beta-Alanine, N-nitroso-N-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, N-nitroso-N-pentyl-: is a synthetic compound with the chemical formula C8H16N2O3 . It is a derivative of beta-alanine, a naturally occurring beta-type amino acid. This compound is characterized by the presence of a nitroso group and a pentyl chain attached to the nitrogen atom of beta-alanine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-nitroso-N-pentyl- typically involves the nitrosation of N-pentyl-beta-alanine. This can be achieved by reacting N-pentyl-beta-alanine with nitrous acid under controlled conditions . The reaction is usually carried out in an aqueous medium at low temperatures to prevent the decomposition of the nitroso compound .
Industrial Production Methods: Industrial production of beta-Alanine, N-nitroso-N-pentyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product . The reaction is monitored using spectroscopic techniques to ensure the complete conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: Beta-Alanine, N-nitroso-N-pentyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The nitroso group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives of beta-Alanine, N-nitroso-N-pentyl-.
Reduction: Beta-Alanine, N-pentyl-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-Alanine, N-nitroso-N-pentyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of beta-Alanine, N-nitroso-N-pentyl- involves its interaction with cellular enzymes and metabolic pathways. The nitroso group can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity . This compound can also interfere with the biosynthesis of essential metabolites, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
- Beta-Alanine, N-nitroso-N-methyl-
- Beta-Alanine, N-nitroso-N-ethyl-
- Beta-Alanine, N-nitroso-N-propyl-
Comparison: Beta-Alanine, N-nitroso-N-pentyl- is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs . The pentyl group provides a different steric and electronic environment, which can affect the compound’s interaction with biological targets and its overall efficacy .
Properties
CAS No. |
40911-09-9 |
---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-[nitroso(pentyl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-2-3-4-6-10(9-13)7-5-8(11)12/h2-7H2,1H3,(H,11,12) |
InChI Key |
IVHPFGNTSGAWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCC(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.